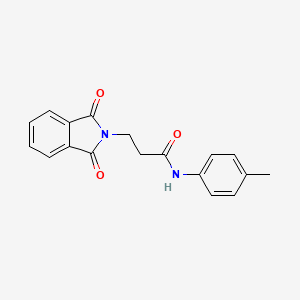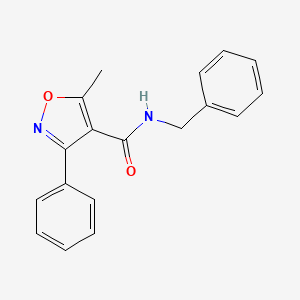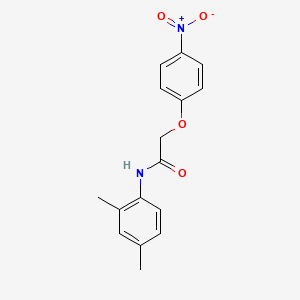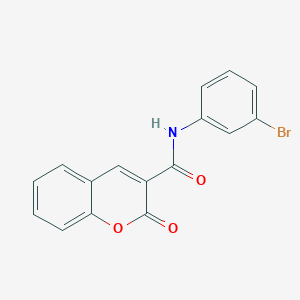
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)propanamide
Vue d'ensemble
Description
The compounds I found are similar to the one you’re interested in, with the same 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl core . They are used in various chemical reactions and have different physical and chemical properties .
Molecular Structure Analysis
The molecular structure of similar compounds includes a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl core . The exact structure of your compound would depend on the specific substituents attached to this core.Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include various parameters such as melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-propionamide, also known as 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methylphenyl)propanamide:
Pharmaceutical Development
This compound has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders. Researchers are exploring its ability to inhibit specific enzymes and receptors involved in these conditions .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a valuable intermediate. Its reactive functional groups make it suitable for the synthesis of more complex molecules. It can be used in the preparation of heterocyclic compounds, which are essential in the development of pharmaceuticals, agrochemicals, and materials science .
Material Science
The compound’s properties are being investigated for applications in material science. Its stability and reactivity make it a potential candidate for the development of new polymers and advanced materials. These materials could have applications in electronics, coatings, and nanotechnology .
Biological Research
In biological research, this compound is used as a tool to study various biochemical pathways. Its ability to modulate specific proteins and enzymes allows researchers to understand the underlying mechanisms of diseases and identify potential therapeutic targets. It is also used in the development of assays and diagnostic tools .
Agricultural Chemistry
The compound is being explored for its potential use in agricultural chemistry. It can be used to develop new pesticides and herbicides that are more effective and environmentally friendly. Its unique structure allows it to target specific pests and weeds, reducing the impact on non-target organisms and the environment .
Environmental Science
In environmental science, this compound is studied for its potential to degrade pollutants. Its chemical properties enable it to break down harmful substances in the environment, making it a candidate for use in bioremediation and pollution control. Researchers are investigating its effectiveness in degrading various organic pollutants .
Medicinal Chemistry
Medicinal chemists are exploring this compound for its potential to act as a lead compound in drug discovery. Its ability to bind to specific biological targets makes it a promising candidate for the development of new therapeutic agents. Studies are focused on optimizing its structure to enhance its efficacy and reduce side effects .
Nanotechnology
The compound’s properties are being utilized in the field of nanotechnology. Its ability to form stable complexes with metals and other materials makes it suitable for the development of nanoparticles. These nanoparticles can be used in drug delivery systems, imaging, and other biomedical applications .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-12-6-8-13(9-7-12)19-16(21)10-11-20-17(22)14-4-2-3-5-15(14)18(20)23/h2-9H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXUTRLAGGOPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322307 | |
| Record name | 3-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203822 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-p-tolyl-propionamide | |
CAS RN |
57500-75-1 | |
| Record name | 3-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141539.png)
![2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6141545.png)
![ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B6141552.png)

![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B6141572.png)

![2-[(2-chloro-5-nitrobenzoyl)amino]benzoic acid](/img/structure/B6141596.png)
![2-amino-1-(2-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141597.png)

![4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B6141604.png)
![N-benzyl-2-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B6141612.png)
![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)
![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)
